molecular formula C9H12N2O3S B13202979 2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13202979
M. Wt: 228.27 g/mol
InChI Key: JEUWPUVVLLRTGZ-UHFFFAOYSA-N
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Description

2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a dihydropyrimidine derivative characterized by a pyrimidine core substituted with:

  • A carboxylic acid at position 5, enabling hydrogen bonding and ionic interactions.
  • A keto group at position 6, contributing to tautomerism and electronic effects.

This structural framework is common in medicinal chemistry, particularly in enzyme inhibitors targeting pathways like xanthine oxidase (XO) .

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H12N2O3S/c1-9(2,15-3)8-10-4-5(7(13)14)6(12)11-8/h4H,1-3H3,(H,13,14)(H,10,11,12)

InChI Key

JEUWPUVVLLRTGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(C(=O)N1)C(=O)O)SC

Origin of Product

United States

Preparation Methods

Biginelli-Like Cyclocondensation

The core dihydropyrimidine structure is synthesized via a modified Biginelli reaction , which typically involves three components:

  • A β-keto ester (e.g., ethyl acetoacetate)
  • A substituted aldehyde (e.g., thiourea derivatives)
  • A urea or thiourea precursor

For this compound, 2-(methylsulfanyl)propan-2-yl substituents are introduced at position 2 of the pyrimidine ring through alkylation steps post-cyclization.

Alkylation with Dimethyl Sulfate

A critical step involves the methylation of thiol intermediates to form the methylsulfanyl group. The procedure from outlines:

  • Reagents : Dimethyl sulfate (alkylating agent), absolute ethanol (solvent)
  • Conditions : Reflux at 80°C for 1 hour
  • Work-up :
    • Dilution with water
    • Alkalinization with concentrated ammonium hydroxide
    • Crystallization from ethanol/water or DMF/water mixtures

Example Yield : 72% for analogous compounds.

Carboxylation and Ester Hydrolysis

The carboxylic acid group at position 5 is introduced via:

Experimental Data and Optimization

Table 1: Key Reaction Parameters for Synthesis Steps

Step Reagents/Solvents Temperature Time Yield Source
Cyclocondensation Ethanol, thiourea Reflux 3–5 hr 60–75%
Methylation Dimethyl sulfate, EtOH 80°C 1 hr 70–85%
Ester hydrolysis NaOH/HCl RT 2 hr >90%

Structural Confirmation and Characterization

  • Molecular Formula : C₉H₁₂N₂O₃S (MW: 228.27 g/mol).
  • Spectroscopic Data :
    • IR : Peaks at 1692 cm⁻¹ (C=O), 1636 cm⁻¹ (C=N).
    • ¹H-NMR : δ 7.70–7.30 (aromatic protons), 5.60 (C4H), 3.20–2.30 (methylsulfanyl protons).

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reducing Agents: Sodium borohydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyrimidinones.

Scientific Research Applications

2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the COX-2 enzyme, which is involved in the inflammatory response . The inhibition of COX-2 reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Comparison with Similar Compounds

Table 1: Structural Comparison of Dihydropyrimidine Derivatives

Compound Name Position 2 Substituent Position 4 Substituent Position 5 Functional Group Key Features References
Target Compound: 2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid Methylsulfanyl-propan-2-yl None Carboxylic acid Hydrophobic methylsulfanyl group; potential for XO inhibition -
2-[(2-Methoxyethyl)sulfanyl]-4-isobutyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Methoxyethylsulfanyl Isobutyl Carbonitrile Polar methoxy group; crystallizes in centrosymmetric space groups
2-Isopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid Isopropyl Methyl Carboxylic acid Simplified substituents; lower molecular weight
2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid Cyclopropylmethyl None Carboxylic acid Rigid cyclopropyl group; enhanced metabolic stability
2-[4-Alkoxy-3-cyanophenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid 4-Alkoxy-3-cyanophenyl None Carboxylic acid Aromatic and electron-withdrawing groups; potent XO inhibitors (IC₅₀ ~ nM)
Raltegravir (MK-0518) Complex oxadiazole-carboxamide Methyl Carboxylic acid FDA-approved HIV integrase inhibitor; methylsulfanyl in side chain

Key Observations :

  • Position 2 Modifications : The methylsulfanyl group in the target compound offers moderate hydrophobicity compared to methoxyethylsulfanyl (polar) or cyclopropylmethyl (rigid) .
  • Position 5 Functional Group : Carboxylic acids (target compound, ) enhance binding to enzymes via hydrogen bonding, whereas carbonitriles () may limit solubility.
  • Biological Relevance: Aromatic substituents (e.g., 4-alkoxy-3-cyanophenyl in ) significantly improve xanthine oxidase (XO) inhibition compared to aliphatic groups.

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

Compound Molecular Weight Solubility (Predicted) LogP Stability Notes References
Target Compound ~284.3 g/mol Low (carboxylic acid) ~1.8 Susceptible to tautomerism at position 6 -
2-[(2-Methoxyethyl)sulfanyl]-4-isobutyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 309.4 g/mol Moderate 2.1 Stable crystalline structure with hydrogen bonding
2-[4-Alkoxy-3-cyanophenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid ~320–350 g/mol Low ~2.5 High crystallinity; stable under acidic conditions
Raltegravir 444.4 g/mol Low 1.9 Sensitive to hydrolysis at ester linkages

Key Observations :

  • Crystallinity : Methoxyethylsulfanyl derivatives () form stable crystals via intermolecular hydrogen bonds, whereas aromatic analogs () exhibit higher melting points.

Key Observations :

  • XO Inhibition: Derivatives with 4-alkoxy-3-cyanophenyl substituents () exhibit nanomolar potency, attributed to interactions with the XO subpocket. The target compound’s methylsulfanyl group may occupy a similar hydrophobic region.

Biological Activity

The compound 2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid , also known by its CAS number 1785560-03-3 , belongs to the class of dihydropyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to consolidate existing research findings on the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C9H11N1O3SC_9H_{11}N_1O_3S, with a molecular weight of 181.19 g/mol . Its structure features a pyrimidine ring with a carboxylic acid group and a methylsulfanyl substituent, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC9H11N1O3S
Molecular Weight181.19 g/mol
CAS Number1785560-03-3
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have investigated the anticancer potential of dihydropyrimidine derivatives, including this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of several dihydropyrimidine derivatives on human cancer cell lines using the MTT assay. The results indicated that at concentrations of 40 µg/mL, the compound achieved growth inhibition rates of 75% to 84% across tested cell lines, suggesting significant anticancer activity .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro tests against various bacterial strains revealed that it possesses significant antibacterial activity, potentially making it a candidate for developing new antimicrobial agents.

Table: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies. It was found to inhibit pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases.

Mechanism of Action:

  • Inhibition of NF-kB Pathway: The compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a critical role in regulating immune response and inflammation.
  • Reduction of Reactive Oxygen Species (ROS): By decreasing ROS levels, the compound can mitigate oxidative stress associated with inflammation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[2-(methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid?

  • Methodological Answer : Synthesis typically involves condensation of thiourea derivatives with β-keto esters under acidic conditions. For example, analogous pyrimidine derivatives are synthesized via nucleophilic substitution reactions using DMF as a solvent, potassium carbonate as a base, and alkyl halides (e.g., 1-bromo-2-methoxyethane) to introduce substituents . Optimization includes controlling reaction time (12–24 hours) and temperature (room temperature to reflux). Yield improvements (e.g., 43% in one protocol) are achieved via recrystallization from ethanol or water .
  • Table : Key reaction parameters from analogous syntheses:

PrecursorSolventBaseReaction TimeYieldRef.
6-(2-methylpropyl)-4-oxo-2-sulfanylidene...DMFK₂CO₃12 h43%

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 5.0379 Å, b = 10.5453 Å) are resolved using MoKα radiation (λ = 0.71073 Å) . Complementary techniques include:

  • ¹H/¹³C NMR : Assignments of methylsulfanyl (δ ~2.53 ppm for CH₂S) and carbonyl groups (δ ~166–174 ppm for C=O) .
  • IR Spectroscopy : Detection of N–H stretching (~3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

  • Methodological Answer : Centrosymmetric dimers form via N–H⋯O hydrogen bonds (e.g., N–H = 0.86 Å, H⋯O = 2.12 Å) . Additional stabilization arises from van der Waals interactions between hydrophobic substituents (e.g., 2-methylpropyl groups). Computational modeling (e.g., DFT) can quantify interaction energies and predict polymorphism risks.
  • Table : Key hydrogen-bonding parameters from crystallographic

DonorAcceptorD–H (Å)H⋯A (Å)D⋯A (Å)Angle (°)Ref.
N–HO0.862.122.876146.5

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer : Discrepancies (e.g., bond length mismatches between NMR and X-ray data) are addressed via:

Dynamic NMR : To assess conformational flexibility in solution (e.g., hindered rotation of methylsulfanyl groups) .

Temperature-dependent crystallography : To evaluate thermal motion effects on bond distances .

Theoretical calculations : Compare experimental data with DFT-optimized geometries (e.g., B3LYP/6-31G* level) .

Q. How does substitution at the pyrimidine ring affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies indicate that:

  • Methylsulfanyl groups enhance lipophilicity (logP > 2), improving membrane permeability .
  • Carboxylic acid moieties enable hydrogen bonding with target enzymes (e.g., dihydrofolate reductase).
  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ values) and compare with analogs lacking the methylsulfanyl group .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer : Critical issues include:

  • Byproduct formation : Mitigated via controlled addition of alkylating agents and inert atmospheres.
  • Purification : Use of preparative HPLC (C18 columns, acetonitrile/water gradients) to isolate >98% pure product .
  • Stability : Degradation under humid conditions necessitates storage at −20°C with desiccants.

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Apparent contradictions arise from protonation states (pH-dependent solubility). For example:

  • Polar solvents (e.g., DMSO) : Solubility increases at neutral pH due to deprotonation of the carboxylic acid group (pKa ~4.5).
  • Nonpolar solvents (e.g., hexane) : Limited solubility unless methylsulfanyl groups dominate hydrophobicity. Conduct Hansen solubility parameter (HSP) analysis to predict solvent compatibility .

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